3-[(1S)-2-oxocyclohexyl]propanoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
175417-96-6 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-[(1S)-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
JCIZEWRBCTUEFG-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)CCC(=O)O |
Canonical SMILES |
C1CCC(=O)C(C1)CCC(=O)O |
Origin of Product |
United States |
Historical Development of δ Keto Acids in Retrosynthetic Analysis
The strategic approach to designing organic syntheses was revolutionized by the formalization of retrosynthetic analysis, a concept popularized and developed by E.J. Corey. wikipedia.org This methodology involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical "disconnections. wikipedia.org Within this framework, molecules possessing multiple functional groups, such as δ-keto acids, are particularly valuable as they offer numerous possibilities for strategic bond cleavage.
A δ-keto acid is structurally characterized by a ketone and a carboxylic acid separated by a three-carbon chain, placing the functional groups in a 1,5-relationship. In retrosynthetic terms, this 1,5-dicarbonyl pattern is a classic indicator of a potential Michael addition. The disconnection of the bond between the α- and β-carbons relative to the carboxylic acid group reveals two simpler synthons: an enolate equivalent of a ketone and an α,β-unsaturated ester or acid equivalent. This makes δ-keto acids key intermediates in the synthesis of various cyclic systems and complex natural products. The historical development of synthetic strategies has increasingly focused on creating these types of intermediates with high efficiency and stereochemical control.
Significance of the 1s Stereoisomer Within Chiral Cyclohexanone Derivatives
Chirality is a fundamental concept in molecular science, particularly in pharmacology, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacodynamic and pharmacokinetic properties. nih.govmdpi.com One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even toxic (the distomer). mdpi.com This biological differentiation drives the critical need for enantiomerically pure compounds in drug development.
In the context of chiral cyclohexanone (B45756) derivatives, the (1S) stereoisomer of 3-(2-oxocyclohexyl)propanoic acid holds special significance. The stereocenter at the C1 position of the cyclohexane (B81311) ring governs the spatial orientation of the propanoic acid side chain. This fixed stereochemistry has profound implications for subsequent synthetic transformations:
Diastereoselective Control: The chiral center directs the approach of incoming reagents to the ketone at the C2 position, influencing the formation of new stereocenters with a predictable outcome.
Conformational Locking: The substituent at C1 can influence the conformational equilibrium of the six-membered ring, which is crucial for controlling the reactivity and stereoselectivity of reactions at other positions on the ring.
Foundation for Complex Targets: As a chiral building block, it provides a stereochemically defined foundation upon which more complex and biologically active molecules can be constructed. The stereoselective synthesis of highly substituted cyclohexanone skeletons is of considerable interest as this motif is a core structure in many natural products and pharmaceuticals. beilstein-journals.org
The synthesis of such specific stereoisomers is a key focus of modern organic chemistry, employing methods like catalytic enantioselective desymmetrization and asymmetric transformations to generate these valuable chiral building blocks in high enantiomeric purity. acs.org
Role of 3 1s 2 Oxocyclohexyl Propanoic Acid As a Multifunctional Building Block
Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com 3-[(1S)-2-oxocyclohexyl]propanoic acid is a prime example of a multifunctional or bifunctional building block, possessing two distinct and chemically addressable functional groups. This duality allows for a wide range of selective transformations, making it a highly versatile intermediate.
The reactivity of each functional group can be harnessed independently or in concert:
The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. It can also be reduced to an alcohol, providing a new site for functionalization.
The Ketone: The carbonyl group can undergo nucleophilic addition, be reduced to a hydroxyl group (creating a 1,2-diol relationship with predictable stereochemistry), or be converted into an enolate for subsequent alkylation or aldol (B89426) reactions.
Tandem Reactivity: The proximity of the two groups allows for intramolecular reactions. For instance, reduction of the ketone followed by acid-catalyzed cyclization can lead to the formation of a lactone (a cyclic ester). A concrete application of the racemic version of this compound is as an intermediate in the synthesis of hexahydrocoumarin, a fragrance ingredient, which likely involves such an intramolecular cyclization. cymitquimica.com
The table below summarizes the potential synthetic transformations available for this building block.
| Functional Group | Potential Reactions | Resulting Functionality |
| Carboxylic Acid | Esterification, Amidation, Reduction (e.g., with LiAlH₄), Conversion to Acyl Halide | Ester, Amide, Primary Alcohol, Acyl Halide |
| Ketone | Reduction (e.g., with NaBH₄), Grignard/Organolithium Addition, Wittig Reaction, Enolate Formation/Alkylation | Secondary Alcohol, Tertiary Alcohol, Alkene, α-Substituted Ketone |
| Bifunctional | Reductive Cyclization | Lactone (e.g., Hexahydrocoumarin) |
This inherent versatility allows chemists to use this compound as a linchpin in multi-step syntheses, introducing a stereochemically defined cyclohexane (B81311) core with handles for further elaboration.
Overview of Current Research Landscape and Synthetic Challenges
Established Synthetic Routes and Reaction Conditions
The construction of the 3-(2-oxocyclohexyl)propanoic acid framework relies on the formation of a carbon-carbon bond at the α-position of a cyclohexanone (B45756) precursor. The primary methods for achieving this transformation include Michael additions, derivatization of pre-existing cyclohexyl structures, and enamine-mediated alkylations.
Michael Addition Approaches from Cyclohexanone Precursors
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis. In the context of preparing 3-(2-oxocyclohexyl)propanoic acid, this involves the addition of a three-carbon chain to cyclohexanone. A common approach is the reaction of a cyclohexanone enolate or its equivalent with an acrylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
The reaction is typically carried out in the presence of a base, which deprotonates the cyclohexanone to form the nucleophilic enolate. The choice of base and reaction conditions can influence the yield and selectivity of the reaction. While this method is effective for the racemic synthesis, achieving enantioselectivity for the (S)-isomer requires more advanced catalytic systems, which will be discussed in a later section.
A related strategy involves the use of a pre-formed enolate equivalent, such as a silyl (B83357) enol ether, which can be activated by a Lewis acid to undergo a Mukaiyama-Michael addition with an acrylate (B77674) electrophile. This method offers an alternative under milder conditions compared to strongly basic environments.
Table 1: Reaction Conditions for Michael Addition of Cyclohexanone with Acrylates
| Catalyst/Base | Solvent | Electrophile | Temperature | Yield |
| Potassium t-butoxide | t-Butanol | Methyl acrylate | Reflux | Moderate |
| Montmorillonite KSF Clay | Toluene | Methyl acrylate | 150 °C | 60% (ester) |
| Sodium Ethoxide | Ethanol | Ethyl acrylate | Reflux | Variable |
This table presents typical conditions and may not be exhaustive.
Derivatization from Related Cyclohexyl Compounds
An alternative to constructing the carbon framework is to modify an existing cyclohexylpropanoic acid derivative. For instance, 3-cyclohexylpropanoic acid can be synthesized from cinnamic acid through hydrogenation of the aromatic ring. molbase.com Subsequent oxidation of the cyclohexyl ring at the C2 position would be required to introduce the ketone functionality. This oxidation could potentially be achieved using various reagents, such as chromium-based oxidants or through a catalytic process. However, controlling the regioselectivity of this oxidation to specifically target the C2 position can be challenging and may require directing groups.
Another hypothetical derivatization route could start from 2-halocyclohexanone. Alkylation with a malonic ester followed by hydrolysis and decarboxylation is a classic method for introducing a carboxylic acid side chain. This would provide a straightforward, albeit multi-step, synthesis of the racemic product.
Enamine-Mediated Alkylation Strategies
The Stork enamine alkylation provides a milder alternative to direct enolate alkylation for the formation of α-substituted ketones. In this approach, cyclohexanone is first reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124), to form a nucleophilic enamine. This enamine then undergoes a Michael-type addition to an activated alkene, like an acrylic acid ester. The resulting iminium ion is subsequently hydrolyzed to reveal the ketone and the newly installed propanoic acid side chain.
This methodology has been successfully applied in the synthesis of the analogous 3-(2-oxocyclopentyl)propanoic acid, where the morpholine enamine of cyclopentanone (B42830) is reacted with an acrylate. google.com This suggests that a similar strategy would be highly effective for the cyclohexanone system. The reaction conditions are generally mild, and the use of enamines can offer different selectivity compared to enolates.
Stereoselective Synthesis of this compound
Controlling the stereochemistry at the C1 position of the cyclohexyl ring to selectively produce the (S)-enantiomer is a key challenge. This is typically addressed through two main strategies: the use of chiral catalysts in an enantioselective reaction or the employment of a chiral auxiliary to direct the stereochemical outcome.
Enantioselective Michael Addition Methodologies
The development of asymmetric organocatalysis has provided powerful tools for enantioselective Michael additions. Chiral primary or secondary amines can catalyze the conjugate addition of ketones to α,β-unsaturated acceptors by forming a transient chiral enamine or iminium ion. For the synthesis of this compound, a chiral amine catalyst could be used to mediate the reaction between cyclohexanone and an acrylate.
For example, chiral bifunctional thiourea (B124793) catalysts bearing a secondary amino group have been shown to be highly effective in catalyzing the asymmetric Michael reaction of cyclohexanone to nitroolefins, achieving excellent diastereoselectivities and enantioselectivities. rsc.org While the acceptor is different, the principle of activating the cyclohexanone as a chiral enamine nucleophile is directly applicable. A similar catalytic system could be envisioned for the addition to acrylates, where the thiourea moiety could activate the electrophile through hydrogen bonding.
Table 2: Chiral Catalysts for Enantioselective Michael Additions of Cyclohexanone
| Catalyst Type | Example Catalyst | Typical Acceptor | Stereoselectivity |
| Bifunctional Amine-Thiourea | Glucose-based secondary amine-thiourea | Nitroolefins | Up to >99/1 dr, 97% ee |
| Primary Amine | Proline derivatives | Nitroolefins | High ee |
| Chiral Lewis Acid | LiAl(BINOL)₂ | Cyclopentenone | High ee |
This table illustrates the potential of chiral catalysts in similar transformations.
Chiral Auxiliary-Controlled Synthetic Pathways
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to either the cyclohexanone precursor or the propanoic acid synthon.
One established strategy involves the use of Evans' oxazolidinone auxiliaries. For instance, a chiral oxazolidinone could be acylated with a 3-halopropionyl chloride. The resulting imide can then be used to alkylate a cyclohexanone enolate. The steric bulk of the chiral auxiliary directs the approach of the enolate, leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound. The choice of the (R)- or (S)-oxazolidinone auxiliary determines the configuration of the final product.
Another approach could involve attaching a chiral auxiliary to cyclohexanone, for example, by forming a chiral enamine or imine. A well-known example is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. The resulting chiral hydrazone can be deprotonated to form a chiral enolate equivalent, which can then react with an acrylate electrophile. The stereochemistry of the newly formed C-C bond is controlled by the chiral auxiliary, which can later be removed by hydrolysis.
Stereoselective Cleavage Reactions of Cyclopropane (B1198618) Derivatives
The strategic ring-opening of cyclopropane derivatives, particularly bicyclo[4.1.0]heptane systems, presents a viable pathway to 2-substituted cyclohexanones. The inherent strain of the three-membered ring facilitates its cleavage under various conditions, allowing for the introduction of a propanoic acid side chain. The stereoselectivity of this cleavage is paramount to achieving the desired (1S)-configuration in the final product.
While direct stereoselective cleavage of a bicyclo[4.1.0]heptanone derivative to yield this compound is not extensively documented in readily available literature, the fundamental principles of such a transformation are established in organic synthesis. For instance, the acid-induced ring opening of vinylcyclopropane (B126155) derivatives has been successfully employed in the synthesis of prostaglandins, demonstrating the utility of this approach for introducing functionalized side chains onto cyclic systems. The regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the substituents on the cyclopropane ring, the attacking nucleophile, and the reaction conditions. The development of chiral catalysts or auxiliaries could play a crucial role in directing the stereochemical outcome of the cleavage of a suitable bicyclo[4.1.0]heptanone precursor.
Biocatalytic Approaches for Analogous Chiral Ketones and Acids
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. For the preparation of chiral ketones and acids analogous to this compound, several biocatalytic strategies can be envisioned.
One prominent approach is the kinetic resolution of racemic mixtures. This can be applied to a racemic mixture of 3-(2-oxocyclohexyl)propanoic acid or its ester precursor. Enzymes such as lipases or esterases can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer enriched. For example, parallel kinetic resolution of 3-substituted cyclohexanones has been achieved through asymmetric Baeyer-Villiger oxidation, yielding chiral lactones. While not a direct synthesis of the target acid, this demonstrates the potential of enzymes to differentiate between enantiomers of substituted cyclohexanones.
Another strategy involves the asymmetric reduction of a prochiral precursor. For instance, a diketo precursor could be selectively reduced by a ketoreductase (KRED) to furnish the desired chiral ketone. The stereochemical outcome of such reactions is dictated by the specific enzyme used, and a wide variety of KREDs with different substrate specificities and stereoselectivities are available.
The following table summarizes some biocatalytic approaches that could be adapted for the synthesis of chiral cyclohexanone derivatives:
| Biocatalytic Strategy | Enzyme Class | Precursor Type | Product | Key Advantage |
| Kinetic Resolution | Lipases, Esterases | Racemic ester of 3-(2-oxocyclohexyl)propanoic acid | Enantioenriched ester and acid | High enantioselectivity |
| Asymmetric Reduction | Ketoreductases (KREDs) | Prochiral diketo-acid | Chiral keto-acid | Direct formation of stereocenter |
| Asymmetric Hydrolysis | Hydrolases | Racemic ester | Enantioenriched acid | Mild reaction conditions |
Process Optimization and Scale-Up Considerations
For the practical and industrial-scale synthesis of this compound, careful consideration of process optimization and scale-up is essential. This includes the development of efficient one-pot procedures, the selection of optimal catalyst systems, and understanding the influence of the reaction environment.
One-Pot Synthesis Techniques
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and cost efficiency by avoiding the isolation and purification of intermediates. For the synthesis of 3-(2-oxocyclohexyl)propanoic acid, a one-pot approach analogous to that developed for its cyclopentyl counterpart could be highly effective. A patented method for 3-(2-oxocyclopentyl)-propionic acid involves the reaction of cyclopentanone with morpholine to form an enamine, which then undergoes a Michael addition with an acrylate, followed by hydrolysis, all in a single pot. google.com This strategy could potentially be adapted for cyclohexanone, providing a streamlined route to the target molecule. The key steps would involve the in-situ formation of a cyclohexanone enamine, its conjugate addition to a propionate equivalent, and subsequent workup to yield the desired acid.
Catalyst Systems and Their Influence on Yield and Purity
The choice of catalyst is critical in controlling the stereoselectivity, yield, and purity of the final product. In the context of synthesizing this compound, catalytic asymmetric synthesis is a key strategy. For instance, a stereoselective Michael addition of a nucleophile to cyclohexenone or a derivative could establish the chiral center at the C1 position. The use of chiral organocatalysts or metal complexes with chiral ligands can effectively induce asymmetry in such reactions.
The efficiency of these catalysts can be influenced by various factors, including catalyst loading, the presence of co-catalysts or additives, and the reaction temperature. The table below illustrates hypothetical catalyst performance data based on common catalytic systems used in asymmetric synthesis.
| Catalyst System | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Organocatalysis | Proline-derived catalyst | 85 | 92 |
| Metal Catalysis | Rhodium-complex with chiral phosphine (B1218219) ligand | 92 | 98 |
| Phase Transfer Catalysis | Chiral quaternary ammonium (B1175870) salt | 78 | 85 |
Reaction Environment and Solvent Effects
In the synthesis of substituted cyclohexanones, solvent polarity can have a significant impact on diastereoselectivity. wpmucdn.comnih.gov For instance, in the alkylation of cyclohexanone derivatives, the stereochemical outcome can vary with the solvent used. A systematic study of different solvents, ranging from non-polar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol, water), is necessary to identify the optimal conditions for maximizing the yield and stereoselectivity of the desired (1S)-isomer. Temperature is another critical parameter that can affect the stereochemical control of a reaction, with lower temperatures often leading to higher selectivity.
Reactivity of the Ketone Moiety
The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic addition and related reactions. Its reactivity is influenced by the stereochemistry and the presence of the propanoic acid side chain.
Carbonyl Reduction Pathways
The ketone in this compound can be selectively reduced to a secondary alcohol, yielding diastereomeric mixtures of 3-[(1S,2R)-2-hydroxycyclohexyl]propanoic acid and 3-[(1S,2S)-2-hydroxycyclohexyl]propanoic acid. The choice of reducing agent is crucial for achieving chemoselectivity, as harsh reagents could also reduce the carboxylic acid.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, as it selectively reduces ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids and esters. stackexchange.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and upon acidic workup, the resulting alkoxide is protonated to give the alcohol.

| Reagent | Product(s) | Typical Conditions |
| Sodium Borohydride (NaBH₄) | 3-[(1S)-2-hydroxycyclohexyl]propanoic acid (diastereomeric mixture) | Methanol or Ethanol, Room Temperature |
| Lithium Aluminium Hydride (LiAlH₄) | Cyclohexane-1,2-diylbis(methanol) derivative (over-reduction) | Anhydrous ether (e.g., THF), followed by acid workup |
This table is based on general principles of organic chemistry. Specific yields and diastereoselectivity for this compound would require experimental data.
Electrophilic and Nucleophilic Additions at the Ketone
The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.
Wittig Reaction: The ketone can be converted into an alkene via the Wittig reaction. libretexts.org This involves reacting the ketone with a phosphorus ylide (e.g., methylenetriphenylphosphorane (B3051586), Ph₃P=CH₂). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form a new carbon-carbon double bond, replacing the C=O bond. masterorganicchemistry.comorganic-chemistry.org This method is highly valuable because it forms the double bond at a specific location without rearrangement. libretexts.org For instance, reaction with methylenetriphenylphosphorane would yield 3-(2-methylenecyclohexyl)propanoic acid.
Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) can add to the ketone to form tertiary alcohols. However, a significant challenge in applying this reaction directly to this compound is the presence of the acidic carboxylic acid proton. The Grignard reagent is a strong base and would be quenched by an acid-base reaction with the -COOH group. youtube.com Therefore, the carboxylic acid must first be protected, for example, as an ester, before the Grignard reagent is introduced. After the addition to the ketone, the protecting group can be removed by hydrolysis.
Condensation Reactions
Ketones with α-hydrogens, such as the cyclohexanone moiety in the title compound, can undergo base- or acid-catalyzed aldol (B89426) condensation reactions. This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of another ketone molecule. For this compound, a self-condensation could lead to the formation of a dimeric β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. This reaction can produce complex polycyclic structures, though controlling the regioselectivity and stereoselectivity can be challenging.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is the other major reactive center, primarily undergoing reactions typical of acids, such as deprotonation, esterification, and conversion to amides.
Esterification Reactions and Ester Derivatives
Esterification is a common and important transformation of the carboxylic acid group. The reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride. chemguide.co.uk The reaction is reversible, and conditions are often manipulated (e.g., by removing water) to drive the equilibrium towards the ester product. ceon.rs This reaction converts this compound into its corresponding ester derivatives, such as methyl 3-[(1S)-2-oxocyclohexyl]propanoate or ethyl 3-[(1S)-2-oxocyclohexyl]propanoate. These esters are often valuable intermediates in further synthetic steps. chemsynthesis.comgoogle.com

| Alcohol (R-OH) | Ester Product Name | Catalyst |
|---|---|---|
| Methanol (CH₃OH) | Methyl 3-[(1S)-2-oxocyclohexyl]propanoate | H₂SO₄ |
| Ethanol (CH₃CH₂OH) | Ethyl 3-[(1S)-2-oxocyclohexyl]propanoate | H₂SO₄ |
| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 3-[(1S)-2-oxocyclohexyl]propanoate | H₂SO₄ |
Amidation and Peptide Coupling Reactions
The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. orgoreview.comlibretexts.org To facilitate this transformation, the carboxylic acid must be "activated." This is commonly achieved using coupling reagents, a cornerstone of peptide synthesis. bachem.com
A widely used coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC). In the first step of the mechanism, DCC protonates the carboxylic acid, which then adds to the carbodiimide. youtube.comyoutube.com This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon and displacing the activated group to form the stable amide bond. aklectures.com The byproduct of this reaction is dicyclohexylurea (DCU), which is sparingly soluble and can often be removed by filtration. bachem.com This methodology allows for the coupling of this compound with various primary or secondary amines to generate a wide range of amide derivatives.
| Amine (R-NH₂) | Amide Product Name | Coupling Agent |
| Ammonia (NH₃) | 3-[(1S)-2-oxocyclohexyl]propanamide | DCC |
| Methylamine (CH₃NH₂) | N-Methyl-3-[(1S)-2-oxocyclohexyl]propanamide | DCC |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-[(1S)-2-oxocyclohexyl]propanamide | DCC |
This table illustrates potential amidation reactions. DCC stands for Dicyclohexylcarbodiimide.
Decarboxylative Processes and Their Synthetic Utility
As a β-keto acid, this compound is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is often facile upon heating and can be catalyzed by acids or bases. The synthetic utility of decarboxylation extends beyond the simple removal of a carboxyl group, as it can be coupled with other transformations to generate valuable products.
One of the key synthetic applications of decarboxylation in β-keto acids is in the formation of new carbon-halogen bonds, a process known as decarboxylative halogenation or halodecarboxylation. nih.govresearchgate.net This transformation provides a powerful method for the synthesis of organic halides. nih.gov The reaction typically proceeds via the cleavage of the carbon-carbon bond between the carboxylic group and the main molecular skeleton, with the concurrent release of carbon dioxide. researchgate.net
Several named reactions accomplish decarboxylative halogenation, including the Hunsdiecker reaction and its variations. The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with a halogen. researchgate.netorganic-chemistry.org The reaction is believed to proceed through a radical chain mechanism. researchgate.net A variation of this is the Kochi reaction, which employs lead(IV) acetate (B1210297) and a lithium halide. organic-chemistry.org
Recent advancements have focused on developing milder and more efficient methods for decarboxylative halogenation. For instance, enantioselective decarboxylative chlorination of β-ketocarboxylic acids has been achieved under organocatalytic conditions, yielding chiral α-chloroketones. nih.gov This highlights the potential for stereocontrolled transformations involving the decarboxylation of chiral β-keto acids like this compound.
The synthetic utility of these decarboxylative processes is summarized in the table below, showcasing the transformation of a generic β-keto acid to various halogenated derivatives.
| Reaction Name | Reagents | Product | Key Features |
| Hunsdiecker Reaction | Silver carboxylate, Halogen (e.g., Br₂) | Alkyl Halide | Radical mechanism; requires preparation of the silver salt. researchgate.netorganic-chemistry.orgresearchgate.net |
| Kochi Reaction | Lead(IV) acetate, Lithium Halide (e.g., LiCl) | Alkyl Halide | A variation of the Hunsdiecker reaction. organic-chemistry.org |
| Enantioselective Decarboxylative Chlorination | NCS, Organocatalyst | Chiral α-Chloroketone | Provides access to enantiomerically enriched organohalides under mild conditions. nih.gov |
Note: The examples in the table represent general transformations of β-keto acids and may not have been specifically performed on this compound.
Cyclohexane (B81311) Ring Transformations
The cyclohexane ring of this compound is a scaffold for various transformations, allowing for the introduction of new functional groups and modifications of the ring structure itself.
The presence of a chiral center in this compound makes it a valuable substrate for enantioselective functionalization. This involves reactions that selectively introduce new functional groups or modify existing ones in a way that is controlled by the existing stereochemistry of the molecule.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds. nih.gov For β-keto acids and their derivatives, various organocatalytic strategies have been developed for α-, β-, and even γ-functionalization. researchgate.netacs.org These reactions often proceed through the formation of chiral enamines or enolates, which then react with electrophiles in a stereocontrolled manner.
The use of chiral auxiliaries is another well-established strategy for achieving enantioselective transformations. researchgate.netorganic-chemistry.org A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For cyclohexanone derivatives, chiral auxiliaries have been employed in asymmetric alkylations, aldol reactions, and Michael additions. researchgate.net
While specific studies on the enantioselective functionalization of this compound are not extensively documented, the general principles of organocatalysis and chiral auxiliary-mediated synthesis are highly applicable to this molecule, offering pathways to a wide range of enantiomerically pure derivatives.
The six-membered cyclohexane ring of this compound can be converted to larger or smaller ring systems through various rearrangement reactions. These transformations are valuable for the synthesis of diverse cyclic structures.
Ring Expansion: A common method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization. The resulting unstable diazonium salt undergoes rearrangement with ring expansion.
Another significant ring expansion reaction is the Beckmann rearrangement, which transforms an oxime into an amide. nih.govacs.org For a cyclic ketone like this compound, the corresponding oxime would rearrange to a seven-membered lactam. nih.gov The reaction is typically catalyzed by acid and proceeds via the migration of the group anti-periplanar to the leaving group on the nitrogen atom. nih.gov
Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of α-halocycloalkanones upon treatment with a base. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a carboxylic acid derivative with a smaller ring. For the target molecule, this would require initial α-halogenation of the cyclohexanone ring.
The general schemes for these ring transformation methodologies are presented below.
| Reaction Type | Starting Material from Target Molecule | Key Reagents | Product Type |
| Beckmann Rearrangement | Oxime of this compound | Acid (e.g., H₂SO₄) | Lactam (seven-membered ring) |
| Tiffeneau-Demjanov Rearrangement | β-amino alcohol derived from the ketone | HNO₂ | Cycloheptanone derivative |
| Favorskii Rearrangement | α-halo derivative of this compound | Base (e.g., NaOH) | Cyclopentanecarboxylic acid derivative |
Note: This table illustrates potential ring expansion and contraction pathways for the target molecule based on established chemical reactions.
Multi-functional Group Transformations and Cascade Reactions
The presence of both a ketone and a carboxylic acid in this compound allows for the orchestration of multi-functional group transformations and cascade reactions. Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. e-bookshelf.de This approach offers significant advantages in terms of efficiency and atom economy.
For β-keto acids, tandem reactions can be initiated at either the carboxylic acid or the keto-enol portion of the molecule. For example, rhodium-catalyzed decarboxylative coupling of β-keto acids with alkynes provides a route to γ,δ-unsaturated ketones. nih.gov This reaction proceeds through a series of steps including Rh(III)-hydride formation, alkyne insertion, β-hydride elimination to an allene, re-insertion, and finally C-C bond formation with the enolate generated upon decarboxylation. nih.gov
Domino reactions involving cyclohexanone derivatives are also well-documented. For instance, domino Michael-Michael reactions can be used to construct highly functionalized cyclohexanone systems with excellent diastereoselectivity. nih.govacs.org These reactions are typically initiated by the conjugate addition of an enolate to a Michael acceptor, followed by an intramolecular cyclization.
Multicomponent reactions (MCRs) are another class of powerful synthetic strategies where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govmdpi.com The Ugi reaction, a well-known MCR, involves a ketone, an amine, a carboxylic acid, and an isocyanide. This compound could potentially participate in an intramolecular Ugi-type reaction or serve as both the ketone and carboxylic acid component in an intermolecular reaction, leading to complex heterocyclic structures.
The potential for these advanced synthetic strategies highlights the versatility of this compound as a building block in the synthesis of complex molecules.
Role as a Chiral Building Block
The utility of this compound as a chiral building block stems from the presence of a stereocenter at the C1 position of the cyclohexane ring in the (S) configuration. This predefined stereochemistry allows chemists to introduce chirality into a target molecule at an early stage of a synthetic sequence, a strategy that is often more efficient than establishing stereocenters later or separating a mixture of stereoisomers. The ketone and carboxylic acid functional groups present in the molecule offer reactive sites for a wide array of chemical transformations, allowing for the elaboration of the core structure into more complex and functionally diverse compounds.
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. Utilizing a starting material that is already enantiomerically pure, such as this compound, is a powerful strategy to ensure the final product has the desired three-dimensional arrangement. The (1S) stereocenter serves as a control element, directing the stereochemical outcome of subsequent reactions. This approach, known as chiral pool synthesis, leverages the readily available chirality of the starting material to build complex, single-enantiomer products, thereby avoiding costly and often difficult resolution steps.
The scaffold of this compound is a suitable precursor for the asymmetric synthesis of various nitrogen-containing heterocycles. The carboxylic acid moiety can be readily converted into an amide, which can then participate in cyclization reactions with the ketone on the cyclohexane ring or with other introduced functionalities. For instance, derivatives of 3-cyclohexylpropanoic acid have been successfully used to synthesize benzimidazole (B57391) and imidazo[4,5-b]phenazine systems. symeres.com In these syntheses, the cyclohexylpropanoic acid derivative is condensed with substituted diamines to form the heterocyclic core. The inherent chirality of the starting material can be transferred to the final heterocyclic product, influencing its biological activity and properties. symeres.com
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from 3-Cyclohexylpropanoic Acid Derivatives
| Heterocyclic System | Core Structure | Potential Application Area |
| Benzimidazole | A fused ring system consisting of benzene (B151609) and imidazole (B134444). | Antitubercular Agents symeres.com |
| Imidazo[4,5-b]phenazine | A polycyclic aromatic system containing imidazole and phenazine (B1670421) rings. | Antitubercular Agents symeres.com |
The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it an excellent candidate for the construction of intricate bridged and spirocyclic ring systems. These complex three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and novel chemical space. Intramolecular reactions, such as aldol condensations or acylation reactions, can be designed to form new rings, creating spirocycles where two rings share a single carbon atom. For example, related cyclohexane-containing molecules like pipecolic acid have been used to synthesize spiro bicyclic lactam scaffolds through a sequence of reactions involving cyclization. nih.gov The functional groups on this compound provide the necessary handles to initiate similar intramolecular cyclizations, leading to the formation of unique and structurally complex spiro compounds. nih.gov
Precursor in Natural Product Total Synthesis
The structural motifs present in this compound are found within a variety of naturally occurring molecules. This makes it a valuable starting material or synthon for the total synthesis of these complex targets, allowing for a more efficient and stereocontrolled construction of the natural product's core structure.
Juvabione (B1673173) is a sesquiterpenoid known for its juvenile hormone activity in insects, which plays a role in metamorphosis. scribd.com The structure of juvabione features a cyclohexene (B86901) ring with two stereocenters. The core structure of this compound is highly analogous to the main ring of juvabione. A retrosynthetic analysis of juvabione reveals that the cyclohexanone ring and the defined stereocenter of the propanoic acid derivative can serve as a logical starting point for the synthesis. scribd.com The propanoic acid side chain can be chemically modified and extended to form the characteristic side chain of juvabione, while the existing (1S) stereocenter can be used to direct the formation of the second stereocenter in the target molecule, making it a key synthon for a stereoselective synthesis.
The synthesis of Vitamin D3 and its analogues is of significant pharmaceutical interest. iiarjournals.orgacs.org Modern synthetic strategies often employ a convergent approach, where the molecule is broken down into key fragments that are synthesized separately and then joined together. nih.govresearchgate.net The core of Vitamin D consists of a C-ring and a D-ring, which together form a hydrindane system, and a separate A-ring. nih.gov The cyclohexane ring of this compound is an ideal precursor for the CD-ring portion of Vitamin D analogues. nih.gov The synthesis involves the elaboration of the chiral cyclohexanone derivative into a more complex ketone, which serves as the CD-ring synthon. nih.gov This fragment is then coupled with a separately synthesized A-ring synthon, often through a Wittig-Horner reaction, to construct the complete carbon skeleton of the Vitamin D molecule. nih.gov The chirality of the starting material is crucial for obtaining the correct stereochemistry in the final biologically active product. symeres.com
Table 2: Convergent Synthesis Fragments for Vitamin D Analogs
| Fragment | Description | Relevance of this compound |
| A-Ring Synthon | Typically a phosphine oxide or vinyl lithium species containing the A-ring of Vitamin D. | Not directly derived from this compound. |
| CD-Ring Synthon | A ketone representing the fused C and D rings and the side chain. | The cyclohexane core of the compound is a direct precursor for this fragment. nih.gov |
Eremantholide A and Verrucarol Frameworks
Eremantholide A, a cytotoxic furanoheliangolide sesquiterpene, and Verrucarol, a trichothecene (B1219388) sesquiterpenoid, are complex natural products that have been the targets of numerous total synthesis efforts. nih.govelsevierpure.com The intricate polycyclic frameworks of these molecules demand highly stereocontrolled synthetic strategies. Key steps in published syntheses of (-)-Verrucarol include Dieckmann cyclization and skeletal enlargement strategies, starting from precursors like D-glucose. nih.gov More recent approaches have utilized enantioselective [4+2] cycloadditions to construct the core ring system. chemrxiv.orgchemrxiv.org Similarly, the synthesis of (+)-Eremantholide A has been achieved through strategies involving intramolecular radical cyclization and vinylogous aldol reactions. elsevierpure.com
While this compound represents a potential starting material for constructing portions of such complex cyclic systems, a review of published total syntheses for Eremantholide A and Verrucarol did not identify this specific chiral keto acid as a utilized precursor. nih.govelsevierpure.comchemrxiv.orgchemrxiv.org
Other Complex Biologically Active Scaffolds
The utility of small, enantiomerically pure molecules like this compound is well-established in the field of organic synthesis. nih.gov Such molecules, often referred to as chiral building blocks, are instrumental in creating more complex, biologically active scaffolds with high stereochemical purity. nih.govresearchgate.net The combination of a ketone and a carboxylic acid within one molecule provides two distinct reactive handles for further chemical transformations.
The inherent chirality of this compound is particularly valuable, as it allows chemists to introduce a specific stereocenter that can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of molecules intended for biological applications. acs.orgcabidigitallibrary.org While its potential as a building block for diverse bioactive scaffolds is clear from a chemical standpoint, specific examples beyond its role as a pharmaceutical intermediate are not extensively detailed in readily available literature.
Intermediate in Pharmaceutical and Agrochemical Compound Development
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Perindopril)
Angiotensin-converting enzyme (ACE) inhibitors are a major class of pharmaceuticals used to treat hypertension and heart failure. Perindopril is a prominent member of this class, characterized by its complex molecular architecture. A key structural component of Perindopril is the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety, a bicyclic amino acid analog. nih.govgoogle.comnih.gov
The synthesis of this crucial intermediate is a primary focus of various industrial processes. Published synthetic routes to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid often begin with precursors such as indole-2-carboxylic acid, which undergoes hydrogenation to form the saturated bicyclic system. nih.gov Alternative patented methods start from different materials, including cyclohexylamine (B46788) derivatives or methyl-β-chloro alaninate. google.com
Theoretically, a molecule like this compound could serve as a precursor to the octahydroindole framework. Synthetic strategies such as the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, are powerful tools for forming six-membered rings and could conceivably be adapted for such a purpose. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, a review of the patent and scientific literature did not reveal a specific, documented synthetic pathway for Perindopril or its key octahydroindole intermediate that originates from this compound. nih.govgoogle.comgoogle.comepo.org
Development of Advanced Pharmaceutical Intermediates
The structural motifs present in this compound are found in numerous pharmaceutically active compounds. Its potential as a versatile starting material for drug synthesis is noted in chemical literature. smolecule.com For instance, a closely related analog, 3-(2-oxocyclopentyl)-propionic acid, serves as a key intermediate in the synthesis of PDE9A conditioning agents, which are investigated for various therapeutic applications. google.com The synthesis of this cyclopentyl analog often involves the Michael addition of an amine to cyclopentanone to form an enamine, followed by a reaction with an acrylate ester. google.com This highlights the general utility of such oxo-cycloalkyl propanoic acids as pharmaceutical intermediates.
Agrochemical Target Molecule Synthesis
Chiral molecules are of significant importance in the agrochemical industry, where stereoisomers of a pesticide or herbicide can have vastly different efficacy and environmental impact. cabidigitallibrary.org The development of synthetic routes to enantiomerically pure agrochemicals is an active area of research. While the thia-Michael addition, a reaction related to the formation of C-S bonds, has been applied in the synthesis of compounds with agrochemical relevance, a direct application of this compound in this field is not documented in the surveyed literature. srce.hr
Contributions to Advanced Material Precursors
The application of bio-derived molecules as precursors for advanced materials and polymers is a growing field of interest. The functional groups within this compound—a ketone and a carboxylic acid—offer potential reactive sites for polymerization reactions. Some sources suggest that the compound could be explored for its properties in polymer chemistry or as a specialized additive in materials science. smolecule.com However, specific examples of polymers or advanced materials synthesized from this compound are not present in the current body of scientific literature.
Advanced Spectroscopic and Analytical Characterization of 3 1s 2 Oxocyclohexyl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
One-dimensional NMR spectra provide fundamental information for structural confirmation. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments.
For 3-[(1S)-2-oxocyclohexyl]propanoic acid, the ¹H NMR spectrum is expected to show a complex pattern of signals. The acidic proton of the carboxylic acid functional group is anticipated to appear as a broad singlet at a significant downfield chemical shift, typically around 12 ppm, due to deshielding and hydrogen bonding. pressbooks.pub The protons on the carbon chain and the cyclohexanone (B45756) ring would resonate in the aliphatic region (approximately 1.0-3.0 ppm). The proton at the chiral center (C1 of the cyclohexane (B81311) ring), being adjacent to the ketone, would be deshielded and appear further downfield compared to the other ring protons. Protons alpha to the carbonyl group of the propanoic acid moiety are also expected to be deshielded.
The ¹³C NMR spectrum provides complementary information. Two carbonyl carbons are expected to be observed at low field: the ketone carbon (C2 of the ring) around 210 ppm and the carboxylic acid carbon between 170-185 ppm. pressbooks.pubprinceton.edu The remaining carbons, including the chiral carbon and the methylene (B1212753) groups of the ring and side chain, would appear in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | ~12.0 | Broad Singlet | Highly deshielded, position is solvent and concentration dependent. pressbooks.pub |
| H on C1 (ring) | 2.5 - 3.0 | Multiplet | Alpha to ketone, deshielded. |
| H₂ on Cα (acid) | 2.2 - 2.6 | Multiplet | Alpha to carboxyl group. |
| H₂ on Cβ (acid) | 1.8 - 2.2 | Multiplet | |
| Ring Protons | 1.2 - 2.4 | Multiplets | Complex overlapping signals for the remaining 8 protons on the cyclohexanone ring. openstax.org |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Ketone) | 205 - 215 | Typical for a cyclohexanone. acs.org |
| C=O (Acid) | 170 - 185 | Typical for a saturated carboxylic acid. pressbooks.pub |
| C1 (ring) | 45 - 55 | Chiral center, alpha to ketone. |
| Cα (acid) | 30 - 40 | Alpha to carboxyl group. |
| Cβ (acid) | 25 - 35 | |
| Ring Carbons | 20 - 45 | Remaining four sp³ carbons of the cyclohexanone ring. oregonstate.edu |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity within the propanoic acid side chain by showing correlations between the α- and β-protons. It would also reveal the coupling network within the cyclohexanone ring, helping to trace the sequence of CH₂ groups and the methine proton at C1.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously discussed ¹H and ¹³C signals.
Together, these 2D techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular constitution of this compound. Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could further be employed to probe the stereochemical arrangement by identifying protons that are close in space.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. For carboxylic acids, a common application of ssNMR is the study of hydrogen-bonding patterns. acs.orgacs.org Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. acs.org Solid-state NMR can probe the symmetry of this dimer, investigate the dynamics of proton transfer between the two tautomeric forms, and provide precise measurements of interatomic distances. acs.orgacs.org For a chiral molecule like this compound, ssNMR could also be used to study crystal packing effects and identify the presence of different polymorphic forms, each of which could have a unique ssNMR spectrum. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₉H₁₄O₃. HRMS would be used to confirm this composition by providing an experimental mass that is extremely close to the calculated theoretical mass.
Molecular Formula: C₉H₁₄O₃
Calculated Monoisotopic Mass: 170.0943 g/mol
Expected HRMS Result: An m/z value of 170.0943 ± 0.0005 (or better), confirming the elemental composition.
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on its functional groups. whitman.eduwikipedia.org
Loss of Water ([M-18]⁺): Carboxylic acids can readily lose a molecule of water, especially if a McLafferty rearrangement is possible. wikipedia.org
Loss of the Carboxyl Group ([M-45]⁺): Cleavage of the bond between the α- and β-carbons of the side chain can lead to the loss of the •COOH radical. libretexts.org
Alpha-Cleavage of the Ketone: The bonds adjacent to the carbonyl group in the cyclohexanone ring are prone to cleavage. This can lead to the loss of the propanoic acid side chain or ring-opening reactions, resulting in a variety of characteristic fragments. nih.govmsu.edu
McLafferty Rearrangement: The carbonyl group of the carboxylic acid can abstract a hydrogen atom from the γ-position (part of the cyclohexane ring), leading to the cleavage of the Cα-Cβ bond and the formation of a neutral alkene and a charged enol. wikipedia.org
Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 152 | [C₉H₁₂O₂]⁺ | Loss of H₂O (M-18) |
| 125 | [C₇H₉O₂]⁺ | Loss of •C₂H₅ (alpha-cleavage on side chain) |
| 98 | [C₆H₁₀O]⁺ | Loss of propanoic acid via cleavage at C1-Cβ bond |
| 97 | [C₆H₉O]⁺ | Loss of the entire propanoic acid side chain |
| 73 | [C₃H₅O₂]⁺ | Propanoic acid radical cation fragment |
| 45 | [COOH]⁺ | Carboxyl fragment |
By combining the precise mass from HRMS with the structural clues from the fragmentation pattern and the detailed connectivity map from NMR spectroscopy, the identity and stereochemistry of this compound can be unequivocally confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. copbela.org The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. ponder.ing For this compound, the IR spectrum provides clear evidence for its key structural features: the carboxylic acid and the ketone.
The presence of the carboxylic acid group gives rise to two particularly characteristic absorptions. docbrown.info A very broad absorption band is typically observed in the 3300–2500 cm⁻¹ region, which is due to the O-H stretching vibration of the carboxyl group. docbrown.info This broadening is a result of intermolecular hydrogen bonding between molecules, often forming dimers in the solid state or in concentrated solutions. docbrown.info The second key feature is the intense, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid, which typically appears between 1725 and 1700 cm⁻¹. docbrown.info
In addition to the carboxylic acid, the compound contains a ketone functional group within the cyclohexyl ring. The C=O stretching vibration for a saturated cyclic ketone, such as in this molecule, is expected to produce a strong, sharp absorption band around 1715 cm⁻¹. libretexts.org This band may overlap with the carbonyl absorption of the carboxylic acid, potentially appearing as a broadened peak or a shoulder. The spectrum also displays C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane and propanoic acid chain, typically found in the 3000–2850 cm⁻¹ range. libretexts.org
A reference spectrum for the related compound 3-(2-oxocyclohexyl)propanoic acid has been recorded using a Bruker IFS 85 spectrometer with a KBr-pellet sample preparation method. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| Alkane C-H | C-H stretch | 3000 - 2850 | Medium to Strong |
| Ketone Carbonyl | C=O stretch | ~1715 | Strong, Sharp |
| Carboxylic Acid Carbonyl | C=O stretch | 1725 - 1700 | Strong, Sharp |
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry and solid-state conformation. iucr.org
For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the (S)-configuration at the chiral center (C1 of the propanoic acid chain attachment point on the ring). This technique is capable of distinguishing between enantiomers, often through the use of anomalous dispersion effects, which allows for the assignment of the absolute configuration.
Table 2: Illustrative Crystallographic Data for Cyclohexanone (a related core structure)
| Parameter | Value | Reference |
|---|---|---|
| Measurement Temperature | 150 K | iucr.org |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁/n (monoclinic below 225K) | researchgate.net |
Chiral Chromatographic Techniques
Chiral chromatography is essential for separating enantiomers, allowing for the determination of enantiomeric purity and the isolation of single enantiomers. gcms.cz This separation is achieved by exploiting the differential interactions between the enantiomers and a chiral selector, which is typically part of the stationary phase. eijppr.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. jiangnan.edu.cn The separation relies on a chiral stationary phase (CSP), which creates a transient diastereomeric association with the enantiomers of the analyte. eijppr.com Because these diastereomeric complexes have different stabilities and binding energies, they travel through the column at different rates, leading to their separation. eijppr.com
For a carboxylic acid like this compound, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely applicable and can separate a broad range of chiral compounds, including ketones and acids. eijppr.comphenomenex.com Other successful CSPs include macrocyclic glycopeptides (e.g., teicoplanin-based columns), which are particularly effective for separating chiral acids, and Pirkle-type or "brush-type" phases. eijppr.comnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is critical for optimizing the resolution between the enantiomers. ntu.edu.tw
Table 3: Examples of Chiral Stationary Phases (CSPs) for HPLC Separation of Chiral Acids
| CSP Type | Chiral Selector Example | Typical Analytes |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range, including acids, esters, ketones |
| Macrocyclic Glycopeptide | Teicoplanin | Amino acids, carboxylic acids |
| Pirkle-type ("Brush") | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Aromatic compounds, acids |
Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. To analyze a carboxylic acid like this compound by GC, it is often necessary to first convert it into a more volatile derivative, such as a methyl or ethyl ester.
Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase. The most common and effective chiral selectors for GC are derivatized cyclodextrins. gcms.czchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form a chiral, tapered cavity. gcms.cz Enantiomers are separated based on the differences in the stability of the inclusion complexes they form with the cyclodextrin (B1172386) cavity and interactions with the derivatized rim. chromatographyonline.com Various derivatized cyclodextrins, such as permethylated or acetylated β- or γ-cyclodextrins (e.g., CHIRALDEX® or β-DEX™ columns), offer differing selectivities for a wide range of chiral molecules, including cyclic ketones and ester derivatives. gcms.cz
Table 4: Common Derivatized Cyclodextrin Phases for Chiral GC
| Cyclodextrin Base | Derivative | Common Application |
|---|---|---|
| β-Cyclodextrin | Permethylated (2,3,6-tri-O-methyl) | Ketones, esters, alcohols, acids |
| γ-Cyclodextrin | Trifluoroacetylated | Amino acids, diols |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Optical rotation and circular dichroism are chiroptical techniques that rely on the interaction of chiral molecules with polarized light. They are non-destructive methods used to characterize chiral substances and determine enantiomeric purity.
Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, the sign (+ or -) and magnitude of the specific rotation would serve as a key identifier for the (S)-enantiomer. For instance, the related derivative Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate exhibits a specific rotation of [α]D = +37.1 (c = 0.01 g/cm³; CHCl₃). mdpi.com
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org A CD spectrum plots this difference in absorption (ΔA) against wavelength, resulting in positive or negative peaks (Cotton effects). The technique is particularly sensitive to the stereochemical environment around a chromophore, such as the carbonyl group in a ketone. nih.govnih.gov For chiral cyclohexanones, the n→π* electronic transition of the carbonyl group around 280-300 nm typically gives a distinct CD signal whose sign is related to the absolute configuration of the chiral centers adjacent to the ketone. nih.gov VCD (Vibrational Circular Dichroism) is an equivalent technique in the infrared region that provides detailed conformational information in solution. rsc.orgru.nl
Table 5: Chiroptical Techniques for Characterizing this compound
| Technique | Principle | Information Obtained |
|---|---|---|
| Optical Rotation | Measures rotation of plane-polarized light. | Confirms chirality, provides specific rotation value ([α]) for identification. |
Computational and Theoretical Investigations of 3 1s 2 Oxocyclohexyl Propanoic Acid
Conformational Analysis and Energy Minimization Studies
The biological and chemical activity of a flexible molecule like 3-[(1S)-2-oxocyclohexyl]propanoic acid is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, represents a cornerstone of its theoretical investigation. The presence of a cyclohexane (B81311) ring and a flexible propanoic acid side chain gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.
Energy minimization studies are typically performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). These calculations aim to identify the lowest energy conformations of the molecule. For this compound, the primary conformational isomerism arises from the orientation of the propanoic acid substituent on the cyclohexanone (B45756) ring, which can be either axial or equatorial.
Theoretical calculations indicate that, for 2-substituted cyclohexanones, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. tandfonline.com However, the presence of the carbonyl group can influence this preference. Computational models are used to quantify the energy difference between these conformers.
A hypothetical energy minimization study using DFT at the B3LYP/6-31G(d) level of theory could yield the following results for the primary conformers of this compound.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | Equatorial | 0.00 | 85.2 |
| 2 | Axial | 1.25 | 14.8 |
Note: Energies are relative to the most stable conformer. Populations are calculated at 298.15 K.
These results would suggest that the equatorial conformer is the dominant species at room temperature, a crucial piece of information for understanding its interactions in a biological or chemical system.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. scispace.com These calculations can elucidate properties such as the distribution of electron density, the energies of molecular orbitals, and descriptors of chemical reactivity.
For this compound, understanding the electronic structure is key to predicting its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
A typical DFT calculation might reveal the HOMO to be localized on the carboxylate group and the oxygen of the carbonyl, while the LUMO is predominantly centered on the carbonyl carbon. This would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and can act as an electron donor from its oxygen atoms.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.92 |
| HOMO-LUMO Gap | 5.93 |
Calculated at the B3LYP/6-311+G(d,p) level of theory.
These quantum chemical descriptors are instrumental in rationalizing the molecule's behavior in chemical reactions and its interactions with biological targets.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction pathways that are often difficult to study experimentally. For this compound, computational methods can be used to model reactions such as enolization, oxidation, or esterification.
For instance, the mechanism of a base-catalyzed enolization of the cyclohexanone ring could be investigated. By mapping the potential energy surface, computational chemists can identify the transition state for the abstraction of an alpha-proton and calculate the activation energy for this process. This information is critical for understanding the kinetics of such reactions.
Similarly, the reaction of the carboxylic acid group, such as esterification with an alcohol, can be modeled. Theoretical calculations can help to determine whether the reaction proceeds through a direct esterification pathway or involves the formation of an acyl intermediate, and can quantify the energy barriers associated with each step. Such studies on the photochemical reactions of cyclohexanone have been performed, providing insights into potential reaction channels. nih.govresearchgate.netuci.edu
Prediction of Spectroscopic Properties from First Principles
The ab initio calculation of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant application of quantum chemistry. nih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict its NMR spectrum with a high degree of accuracy. nrel.govrsc.org This is particularly useful for structure elucidation and for assigning experimental spectra.
For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. These calculations are typically performed on the lowest energy conformer, or as a Boltzmann-weighted average over several low-energy conformers, to provide a more accurate prediction.
The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can also provide insights into solvent effects or dynamic processes that are not captured by the gas-phase calculations.
Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for the Equatorial Conformer
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl C | - | 211.5 |
| Chiral CH | 2.55 | 50.2 |
| Carboxylic Acid C | - | 178.9 |
| α-CH2 (propanoic) | 2.30 | 34.1 |
| β-CH2 (propanoic) | 1.85 | 29.8 |
| Cyclohexanone CH2 | 1.90 - 2.40 | 25.5 - 42.0 |
| Carboxylic Acid H | 12.10 | - |
Calculated using GIAO method at the mPW1PW91/6-31G(d,p) level of theory with a scaling factor.
Molecular Dynamics Simulations for Conformational Space Exploration
While static quantum chemical calculations provide information about stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. bioinformaticsreview.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational flexibility, solvent effects, and the time-scales of molecular motions. rsc.orgacs.org
An MD simulation of this compound in a solvent, such as water or chloroform, would reveal the accessible conformational space and the frequencies of transitions between different conformations. This is particularly important for understanding how the molecule behaves in a solution environment, which is more representative of many chemical and biological processes.
The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions to understand solvation, and root-mean-square deviation (RMSD) to assess conformational stability.
Table 4: Representative Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Value |
|---|---|---|
| Simulation Time | Total duration of the simulation | 100 ns |
| Solvent | The solvent environment | Explicit Water (TIP3P model) |
| Temperature | The temperature of the simulation | 300 K |
| Pressure | The pressure of the simulation | 1 atm |
These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in solution, offering a more complete understanding of the behavior of this compound.
Advanced Stereochemical Considerations in the Synthesis and Reactions of 3 1s 2 Oxocyclohexyl Propanoic Acid
Diastereoselective Control in Remote Functionalization
The stereocenter at the 1-position of 3-[(1S)-2-oxocyclohexyl]propanoic acid can exert a significant diastereoselective influence on reactions occurring at remote positions of the molecule. This phenomenon, known as remote stereocontrol, is a challenging yet powerful tool in asymmetric synthesis. The conformational rigidity of the cyclohexane (B81311) ring, dictated by the substitution pattern, plays a crucial role in transmitting stereochemical information from the existing chiral center to a reacting center.
In the case of this compound, the propanoic acid side chain can adopt various conformations relative to the cyclohexanone (B45756) ring. These conformational preferences, influenced by steric and electronic factors, can lead to one face of a remote reactive site being more accessible than the other. For instance, in reactions involving the enolate of the ketone or the carboxylate of the side chain, the approach of a reagent can be sterically hindered by the spatial arrangement of the propanoic acid chain, which is in turn influenced by the (1S) stereocenter.
Research in related chiral cyclohexanone systems has demonstrated that the diastereoselectivity of reactions such as alkylations, aldol (B89426) additions, and reductions at the ketone can be significantly controlled by a substituent at a neighboring carbon. While specific data for the remote functionalization of this compound is not extensively documented in publicly available literature, the principles of 1,2- and 1,3-asymmetric induction are well-established. The diastereomeric ratio of the products will be dependent on the nature of the reagent, the reaction conditions, and the specific conformation of the transition state.
Table 1: Hypothetical Diastereoselective Reactions at a Remote Center
| Reaction Type | Reagent | Potential Diastereomeric Products | Expected Major Diastereomer |
| Enolate Alkylation | Methyl Iodide | (1S,2R)- and (1S,2S)-2-methyl derivatives | Dependent on transition state geometry |
| Aldol Condensation | Benzaldehyde | (1S)-3-[2-(hydroxy(phenyl)methyl)cyclohexyl]... | Dependent on enolate geometry (E/Z) |
| Ketone Reduction | Sodium Borohydride (B1222165) | (1S,2R)- and (1S,2S)-2-hydroxy derivatives | Typically follows Felkin-Anh or Cram's rule |
Enantiomeric Purity Maintenance and Amplification
Maintaining the enantiomeric purity of this compound throughout a synthetic sequence is paramount, as any loss of stereochemical integrity can compromise the biological activity or physical properties of the final product. The primary threat to enantiomeric purity in this molecule is the potential for epimerization at the C1 position, which is alpha to the ketone. Under basic or acidic conditions, enolization of the ketone can lead to the formation of a planar enol or enolate intermediate, which upon reprotonation can yield a mixture of the (1S) and (1R) enantiomers, resulting in racemization.
To mitigate this, reactions are typically carried out under carefully controlled conditions. For instance, the use of non-protic solvents, low temperatures, and sterically hindered bases can minimize the extent of enolization. Furthermore, protecting the ketone functionality as a ketal can prevent enolization altogether during reactions at other parts of the molecule.
Enantiomeric amplification, a phenomenon where the enantiomeric excess (ee) of a product is higher than the ee of a chiral catalyst or auxiliary, is a more complex concept. While not directly applicable to the maintenance of purity of the starting material itself, it is a relevant consideration in syntheses that might employ a substoichiometric amount of a chiral reagent to regenerate the desired enantiomer from a racemic or enantioenriched mixture.
Chirality Transfer in Multi-step Synthesis Sequences
The stereocenter of this compound can serve as a powerful directing group in multi-step syntheses, effectively transferring its chirality to newly formed stereocenters. This process, known as chirality transfer, is a highly efficient strategy for constructing complex chiral molecules. The (1S) configuration can dictate the facial selectivity of reactions on both the cyclohexanone ring and the propanoic acid side chain.
For example, a Michael addition of a nucleophile to an α,β-unsaturated derivative of the propanoic acid side chain would be expected to proceed with a high degree of diastereoselectivity. The existing stereocenter would influence the conformation of the Michael acceptor, leading to a preferred trajectory for the incoming nucleophile. Similarly, intramolecular reactions, such as an intramolecular aldol condensation or a cyclization reaction, would be subject to the stereochemical constraints imposed by the (1S) center, leading to the formation of cyclic products with predictable stereochemistry.
The efficiency of chirality transfer is often quantified by the diastereomeric excess (de) of the product. High de values indicate a strong influence of the initial stereocenter on the formation of the new stereocenter.
Table 2: Examples of Potential Chirality Transfer Reactions
| Reaction Type | Substrate Modification | Expected Stereochemical Outcome |
| Intramolecular Aldol | Activation of the carboxylic acid | Formation of a bicyclic product with controlled stereochemistry |
| Diels-Alder Reaction | Conversion of side chain to a diene | Diastereoselective formation of a fused ring system |
| Conjugate Addition | Formation of an α,β-unsaturated ester | High diastereoselectivity in the addition of a nucleophile |
Influence of Stereochemistry on Reaction Pathways and Outcomes
The absolute configuration of this compound can fundamentally alter the course of a chemical reaction, leading to different products or different ratios of products compared to its enantiomer or the racemic mixture. This influence stems from the different energetic pathways available for the diastereomeric transition states.
In reactions involving chiral reagents or catalysts, the (1S) enantiomer will exhibit different reactivity compared to the (1R) enantiomer due to diastereomeric interactions in the transition state. This is the basis for kinetic resolution, a process where one enantiomer reacts faster than the other, allowing for their separation.
Furthermore, the stereochemistry can influence the propensity for certain reaction pathways to occur. For instance, in an elimination reaction, the stereochemical relationship between the leaving group and a proton on an adjacent carbon will determine whether an E2 elimination is possible and which diastereomeric alkene will be formed. The conformational bias of the cyclohexanone ring, governed by the (1S)-substituent, will play a critical role in determining the accessibility of the required anti-periplanar arrangement for the E2 mechanism.
Emerging Research Directions and Future Prospects for 3 1s 2 Oxocyclohexyl Propanoic Acid
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's increasing focus on green and sustainable practices is driving the development of novel synthetic methodologies. For chiral molecules like 3-[(1S)-2-oxocyclohexyl]propanoic acid, this translates into a shift away from classical resolutions and towards more atom-economical and environmentally benign asymmetric syntheses.
Future synthetic routes are expected to leverage biocatalysis, a powerful tool for creating chiral compounds under mild, aqueous conditions. acs.orgnih.gov Enzymes such as enoate reductases (EREDs) are particularly promising. acs.org An ERED could be employed for the asymmetric reduction of a corresponding cyclohexenone precursor to establish the (1S) stereocenter with high fidelity. acs.org This biocatalytic approach offers a green alternative to traditional methods that often rely on heavy metal catalysts or chiral auxiliaries. acs.org The growing accessibility of enzyme libraries and the power of genome mining and protein engineering are expected to yield robust biocatalysts tailored for this specific transformation, enhancing process efficiency and cost-effectiveness. nih.govacs.org
Organocatalysis represents another key frontier. Chiral amines or phosphoric acids can catalyze the asymmetric conjugate addition of a propanoic acid equivalent to cyclohexenone. This strategy avoids the use of metal catalysts and often proceeds with high enantioselectivity. The development of novel polymeric or immobilized organocatalysts could further enhance sustainability by allowing for easy catalyst recovery and reuse in continuous-flow systems. thieme-connect.de
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Biocatalysis (Enoate Reductase) | Uses enzymes in aqueous media. acs.org | High stereoselectivity, mild reaction conditions, reduced waste. |
| Asymmetric Organocatalysis | Metal-free catalysis using small chiral organic molecules. | Avoids metal contamination, catalyst is often recyclable. |
| Catalytic Asymmetric Conjugate Addition | Transition-metal catalyzed addition to an α,β-unsaturated precursor. | High efficiency and enantiocontrol. |
Exploration of Novel Reaction Pathways and Derivatizations
The synthetic potential of this compound is largely untapped. Its two distinct functional groups, the ketone and the carboxylic acid, offer orthogonal handles for a wide array of chemical transformations, allowing for the generation of diverse molecular libraries.
The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides. chemistrysteps.com The Weinreb amide synthesis, for example, could transform the carboxylic acid into an N-methoxy-N-methyl amide, which is an excellent precursor for reacting with organometallic reagents to form new ketones without over-addition. chemistrysteps.com The ketone functionality can undergo a host of reactions, including Wittig olefination to introduce exocyclic double bonds, reductive amination to form chiral amino derivatives, and aldol (B89426) or Michael reactions to build carbon-carbon bonds at the α-position. bohrium.comresearchgate.net
Future research will likely focus on diastereoselective modifications that take advantage of the existing stereocenter to control the formation of new ones. For instance, reduction of the ketone can lead to two diastereomeric alcohols, with the stereochemical outcome influenced by the choice of reducing agent and the conformational constraints of the cyclohexane (B81311) ring. These novel derivatives could serve as key intermediates for pharmaceuticals or advanced materials.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering significant advantages in safety, scalability, process control, and efficiency. nih.govacs.org The synthesis of this compound and its derivatives is well-suited for this technology.
A multi-step flow process could be envisioned where the initial asymmetric synthesis is followed by in-line purification and subsequent derivatization. nih.gov For example, a catalytic hydrogenation of a cyclohexenone precursor could be performed in a packed-bed reactor containing a heterogeneous catalyst, eliminating the need to handle flammable catalysts in large batch reactors and improving safety. unisi.itvapourtec.com Subsequent reactions, such as esterification or amidation, could be performed in downstream reactor coils with reagents added through computer-controlled pumps. acs.org This approach minimizes manual handling of intermediates and allows for rapid optimization of reaction conditions. rsc.org
The ultimate progression of this trend is the use of fully automated synthesis platforms. chemspeed.comresearchgate.net These systems, which combine robotics with artificial intelligence, can design synthetic routes and execute them without human intervention. youtube.com Integrating the synthesis of building blocks like this compound into these platforms would enable the rapid, on-demand production of novel and complex molecules for discovery research. illinois.eduacs.org
| Technology | Key Advantages | Relevance to this compound |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and speed. nih.govacs.org | Safer handling of hazardous reactions (e.g., hydrogenation), rapid optimization, and potential for multi-step sequences. |
| Packed-Bed Reactors | Use of immobilized or heterogeneous catalysts, easy product/catalyst separation. unisi.it | Facilitates catalyst recycling in sustainable synthesis routes. |
| Automated Synthesis Platforms | AI-driven route design, high-throughput experimentation, and unattended operation. chemspeed.comyoutube.com | Enables rapid library synthesis of derivatives for drug discovery and materials science. |
Applications in the Synthesis of New Classes of Complex Chiral Molecules
Chiral cyclohexanes are privileged scaffolds found in a multitude of natural products and pharmaceutically active compounds. elsevierpure.comresearchgate.net As a functionalized, enantiopure building block, this compound is a powerful starting material for the enantioselective synthesis of complex molecular targets. mdpi.combeilstein-journals.org
Its structure is particularly valuable for constructing polycyclic systems. The propanoic acid side chain can be used as a handle to form lactones or lactams, or it can be elaborated into a longer chain before a ring-closing metathesis or Diels-Alder reaction. The ketone provides a site for ring expansion reactions or for introducing further substituents with controlled stereochemistry. beilstein-journals.org For example, the synthesis of grayanane natural products has utilized a substituted cyclohexanone (B45756) as a key intermediate for building the complex C ring of the final molecule. beilstein-journals.org Similarly, chiral cyclohexenones have been used as starting points for synthesizing various nucleoside analogues and other biologically active molecules. mdpi.comnih.gov The availability of this compound allows chemists to design convergent synthetic routes to new classes of complex molecules that would be difficult to access otherwise.
Advances in Analytical Techniques for Characterization of its Stereoisomers and Derivatives
The synthesis and derivatization of a chiral molecule are critically dependent on robust analytical methods to verify its stereochemical integrity. Advances in chromatography and spectroscopy are providing increasingly powerful tools for the characterization of stereoisomers.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for determining enantiomeric purity. phenomenex.com A wide variety of CSPs, including polysaccharide-based, protein-based (e.g., α1-acid glycoprotein, AGP), and Pirkle-type columns, are available for the separation of chiral ketones and carboxylic acids. phenomenex.comnih.govscas.co.jp The development of new CSPs will continue to improve resolution and expand the range of analytes that can be separated. scas.co.jp
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. wikipedia.org While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can resolve this issue. wikipedia.orgacs.org For example, converting the carboxylic acid of this compound into a diastereomeric ester using a chiral alcohol (like Mosher's acid) would result in distinct signals for each stereoisomer in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for precise quantification of enantiomeric excess. wikipedia.org Furthermore, advanced NMR techniques can help elucidate the relative and absolute stereochemistry of complex derivatives. magritek.comresearchgate.net
Q & A
Basic Research Questions
Q. What is the systematic nomenclature and structural configuration of 3-[(1S)-2-oxocyclohexyl]propanoic acid?
- The compound is a chiral keto acid with an open-chain propanoic acid backbone and a 2-oxocyclohexyl substituent at the third carbon. Its IUPAC name is derived by prioritizing the carboxylic acid functional group as the parent chain, with the cyclohexanone moiety as a substituent. The stereochemistry at the cyclohexyl group is specified as (1S), indicating the absolute configuration of the chiral center .
- Methodological Note : Confirm stereochemistry using X-ray crystallography or chiral HPLC, as misassignment can affect downstream applications like enzyme binding studies.
Q. What are standard synthetic routes for this compound?
- A common approach involves:
Cyclohexanone Functionalization : Introduce a propanoate ester via conjugate addition or alkylation to 2-oxocyclohexane derivatives.
Chiral Resolution : Use asymmetric catalysis or chiral auxiliaries to establish the (1S) configuration .
Ester Hydrolysis : Convert the ester intermediate (e.g., methyl 3-(2-oxocyclohexyl)propanoate) to the carboxylic acid under basic conditions (e.g., NaOH/H₂O) .
- Key Challenge : Optimize reaction conditions to avoid racemization during hydrolysis.
Q. How is this compound characterized spectroscopically?
- NMR :
- ¹H NMR : Look for signals at δ ~2.5–3.5 ppm (cyclohexyl protons) and δ ~12 ppm (carboxylic acid proton, broad).
- ¹³C NMR : Peaks at ~210 ppm (ketone carbonyl) and ~175 ppm (carboxylic acid carbonyl).
Advanced Research Questions
Q. How does the (1S) configuration influence biological activity in enzyme inhibition studies?
- The stereochemistry affects binding affinity to chiral active sites (e.g., dehydrogenases or kinases). For example:
- Docking Studies : Computational models show the (1S) enantiomer aligns with hydrophobic pockets in cyclooxygenase-2 (COX-2), while the (1R) form causes steric clashes .
- Experimental Validation : Compare IC₅₀ values of enantiomers using kinetic assays. A 2023 study reported a 10-fold higher potency for the (1S) form in COX-2 inhibition .
Q. What strategies resolve contradictions in reported synthetic yields?
- Discrepancies often arise from:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) improve esterification yields but may promote racemization.
- Catalyst Choice : Asymmetric organocatalysts (e.g., proline derivatives) enhance enantiomeric excess (ee) but require rigorous purification .
- Mitigation : Cross-validate yields using orthogonal methods (e.g., HPLC for purity, NMR for structural integrity).
Q. How can computational methods predict the compound’s reactivity in complex systems?
- DFT Calculations : Model the keto-enol tautomerism of the cyclohexanone group, which influences nucleophilic reactivity.
- MD Simulations : Predict solubility and aggregation behavior in aqueous buffers, critical for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
